molecular formula C9H6F3NO3 B1585909 1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone CAS No. 128403-22-5

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone

Cat. No. B1585909
CAS RN: 128403-22-5
M. Wt: 233.14 g/mol
InChI Key: SUBBPOYWNZPKFM-UHFFFAOYSA-N
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Description

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone, also known as NTPE, is an organic compound with a wide range of applications in the scientific research field. It is a nitro compound that has a unique combination of properties that make it a useful reagent for many different experiments. It has been used in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry. Its unique properties make it an ideal reagent for many different applications.

Scientific Research Applications

Photodecomposition Product

“2-Nitro-4-(trifluoromethyl)phenol”, a compound closely related to “1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone”, is the major product of solution phase photodecomposition of fluorodifen . This suggests that “1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone” could potentially be used in photodecomposition studies.

Synthesis of Derivatives

“2-Nitro-4-(trifluoromethyl)phenol” has been used in the synthesis of "2-methyl-2-[2-nitro-4-(trifluoromethyl)phenoxy]propionic acid ethyl ester" . This indicates that “1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone” could be used as a precursor in the synthesis of various organic compounds.

Bromination Reaction

The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . “1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone” could be used in the study and application of this reaction.

Substitution Reaction

“2′-(Trifluoromethyl)acetophenone” has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates . This suggests that “1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone” could be used in similar substitution reactions.

Phenylation Reaction

Phenylation of “3′-(trifluoromethyl)acetophenone” in the presence of dihydroxy bis (sulfonamide) ligand (enantioselective catalyst), titanium tetraisopropoxide and diphenylzinc has been investigated . This indicates that “1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone” could be used in similar phenylation reactions.

Preparation of Commercial Fungicide

“3′-(Trifluoromethyl)acetophenone” has been used in a key step during the preparation of a commercial fungicide . This suggests that “1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone” could be used in the synthesis of fungicides.

properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c1-5(14)7-3-2-6(9(10,11)12)4-8(7)13(15)16/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBBPOYWNZPKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372368
Record name 1-[2-Nitro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitro-4-(trifluoromethyl)phenyl)ethanone

CAS RN

128403-22-5
Record name 1-[2-Nitro-4-(trifluoromethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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